

An In-depth Technical Guide to Benzo[f]isoquinoline: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Benz[f]isoquinoline*

Cat. No.: *B1616488*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural features, physicochemical properties, and synthetic approaches for benzo[f]isoquinoline. The information is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Structure and IUPAC Numbering

Benzo[f]isoquinoline is a polycyclic aromatic hydrocarbon and a nitrogen-containing heterocycle. It belongs to the family of benzopyridines, which are characterized by a benzene ring fused to a pyridine ring. Specifically, it is a structural isomer of benzo[h]isoquinoline and benzo[g]isoquinoline. The IUPAC name for this compound is benzo[f]isoquinoline.

The numbering of the benzo[f]isoquinoline ring system follows the standardized rules for fused heterocyclic systems. The numbering commences from a carbon atom adjacent to a bridgehead, proceeds around the periphery of the entire ring system, and assigns the lowest possible number to the heteroatom.

Caption: IUPAC numbering of the benzo[f]isoquinoline core structure.

Physicochemical Properties

A summary of key physicochemical properties of benzo[f]isoquinoline is provided in the table below. These values are essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Unit	Source
Molecular Formula	C ₁₃ H ₉ N	-	[1][2]
Molecular Weight	179.22	g/mol	[1][2]
Melting Point	98 - 98.5	°C	[3]
Boiling Point (Predicted)	366.0 ± 11.0	°C	[3]
Density (Predicted)	1.187 ± 0.06	g/cm ³	[3]
pKa	4.65 ± 0.10	-	[3]
LogP (Octanol/Water Partition Coefficient)	3.388	-	[1]
Water Solubility (log ₁₀ WS)	-4.85	mol/L	[1]
Ionization Energy	8.30 ± 0.10	eV	[1]

Synthesis of Benzo[f]isoquinoline

The synthesis of the unsubstituted benzo[f]isoquinoline core is less commonly detailed in readily accessible literature compared to its derivatives. However, established synthetic strategies in heterocyclic chemistry can be applied.

General Synthetic Approaches

Several methods have been reported for the synthesis of the broader benzoquinoline and benzoisoquinoline families. One of the cited methods for the preparation of benzo[f]isoquinoline is through the photochemical cyclodehydrogenation of 3-stilbazole. This reaction typically involves the irradiation of a dilute solution of the stilbazole precursor in a suitable solvent, leading to intramolecular cyclization and subsequent dehydrogenation to form the aromatic benzo[f]isoquinoline ring system.

For the synthesis of substituted benzo[f]isoquinoline derivatives, modern cross-coupling reactions are frequently employed. Methodologies such as the Suzuki or Negishi cross-coupling, followed by a base-induced cyclization, have proven effective. These multi-step sequences allow for the controlled introduction of various substituents onto the core structure.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of the parent, unsubstituted benzo[f]isoquinoline are not extensively available in publicly accessible scientific literature. Researchers aiming to synthesize this compound may need to adapt procedures from related syntheses of its derivatives or other isomeric benzopyridines. The development of a specific protocol would typically involve:

- **Synthesis of the Precursor:** For the photochemical route, this would involve the synthesis of 3-stilbazole.
- **Cyclization Reaction:** This step would require careful optimization of reaction conditions, including solvent, concentration, light source, and reaction time, to maximize the yield of the desired product.
- **Purification:** The final product would need to be isolated and purified from the reaction mixture, likely using techniques such as column chromatography and recrystallization.
- **Characterization:** The identity and purity of the synthesized benzo[f]isoquinoline would be confirmed using standard analytical techniques, including NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and melting point analysis.

Due to the lack of a specific, detailed public-domain protocol, researchers are advised to consult specialized synthetic organic chemistry literature and databases for more granular details on these types of reactions.

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